((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine
Description
((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine derivative featuring a tetrahydropyran (THP) ring substituted with a 4-fluorophenyl group at the 5-position and a methanamine group at the 2-position. The (2S,5R) stereochemistry confers distinct three-dimensional spatial arrangements, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-fluorophenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12H,3,6-8,14H2/t10-,12-/m0/s1 |
InChI Key |
AJEBGSWQZZEZRR-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CN |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclization of Precursor Alcohols
One prevalent method involves the asymmetric cyclization of suitably substituted aldehydes or ketones with nucleophiles such as amino alcohols or amino derivatives.
| Step | Description | References |
|---|---|---|
| a. Preparation of the precursor aldehyde | Aromatic aldehyde bearing the fluorine substituent is synthesized via electrophilic aromatic substitution or halogenation of phenyl precursors. | |
| b. Asymmetric cyclization | The aldehyde undergoes intramolecular cyclization with chiral catalysts or auxiliaries (e.g., chiral Lewis acids, organocatalysts) to form the tetrahydropyran ring with stereocontrol. | |
| c. Nucleophilic substitution | The ring is functionalized at the 2-position with amino groups via nucleophilic substitution or reductive amination. |
Use of Chiral Catalysts or Auxiliaries
Chiral catalysts such as BINOL-derived Lewis acids or organocatalysts facilitate stereoselective cyclizations, ensuring the correct (2S,5R) configuration.
Direct Synthesis via Multi-Component Reactions
Some approaches involve multi-component reactions (MCRs), where aldehyde, amine, and other building blocks are combined under controlled conditions to form the tetrahydropyran core directly with the desired stereochemistry.
Specific Synthetic Route Based on Patent US20020133026A1
The patent describes a process involving the synthesis of tetrahydropyran derivatives with fluorinated aromatic groups, which can be adapted for this compound:
- Step 1: Synthesis of a fluorinated phenyl precursor, typically via fluorination of phenyl compounds.
- Step 2: Formation of a tetrahydropyran ring via acid-catalyzed cyclization of a suitable hydroxy aldehyde or ketone intermediate.
- Step 3: Introduction of the amino group at the 2-position through reductive amination or nucleophilic substitution.
This process emphasizes the use of specific solvents and catalysts to control stereochemistry and optimize yield.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalysts | Chiral Lewis acids, Brønsted acids | For stereoselectivity |
| Solvents | Dichloromethane, ethanol, acetonitrile | Compatibility with reagents |
| Temperature | 0°C to room temperature | To control stereochemistry and prevent side reactions |
| Reagents | Aminoalkyl derivatives, reductants like sodium cyanoborohydride | For amination steps |
Material and Synthesis Data
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FNO | |
| Molecular Weight | 209.26 g/mol | |
| Key Intermediates | Fluorophenyl aldehyde, chiral catalysts | Literature |
Research Findings and Considerations
- Stereoselectivity: Achieving the (2S,5R) configuration is critical; chiral catalysts or auxiliaries are essential.
- Yield Optimization: Use of optimized solvents and temperature control enhances yield and stereochemical purity.
- Functional Group Compatibility: Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
Summary of the Preparation Method
| Step | Description | Key Reagents | Conditions | References |
|---|---|---|---|---|
| 1 | Synthesis of fluorophenyl precursor | Aromatic fluorination reagents | Controlled temperature | |
| 2 | Formation of tetrahydropyran ring | Chiral Lewis acids | Mild acid catalysis, low temperature | |
| 3 | Introduction of amino group | Reductive amination reagents | Ambient temperature | |
| 4 | Final purification | Chromatography | Standard | , |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the fluorophenyl group or the tetrahydropyran ring to yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the tetrahydropyran ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 889939-79-1)
- Molecular Formula: C₁₂H₁₆FNO (identical to the target compound) .
- Key Difference: The 4-fluorophenyl group is at the 4-position of the THP ring instead of the 5-position.
- Physicochemical Properties : Similar molecular weight (209.26 g/mol) and lipophilicity, but the axial vs. equatorial positioning of substituents may affect solubility or membrane permeability .
rac-(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS 1269838-18-7)
- Molecular Formula: C₁₁H₁₂FNO₂.
- Key Differences :
- Five-membered pyrrolidine ring vs. six-membered THP ring.
- Carboxylic acid functional group vs. primary amine.
- Implications: The carboxylic acid increases hydrophilicity and may limit blood-brain barrier (BBB) penetration compared to the target compound’s amine group.
(2R,5R)-5-(4-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS 1270136-85-0)
Physicochemical and Pharmacological Comparisons
Biological Activity
The compound ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine (CAS Number: 2059910-24-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure includes a tetrahydropyran ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, pharmacodynamics, and case studies.
- Molecular Formula : C₁₂H₁₆FNO
- Molecular Weight : 209.26 g/mol
- Structure : The compound features a tetrahydropyran ring substituted with a 4-fluorophenyl group and a methanamine side chain.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrans have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain tetrahydropyran derivatives showed IC50 values in the micromolar range against breast and renal cancer cell lines, suggesting a potential for further development in oncology .
Neuroprotective Effects
The neuroprotective effects of related compounds have also been explored. For example, certain tetrahydropyran derivatives were found to inhibit neuronal apoptosis in vitro, providing a basis for investigating their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The presence of the fluorophenyl group may enhance blood-brain barrier permeability, thus facilitating central nervous system (CNS) activity.
Antimicrobial Activity
Antimicrobial properties have been reported for several compounds within the same chemical class. A study highlighted the activity of tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the tetrahydropyran structure can lead to enhanced antibacterial efficacy .
Case Studies
- Antitumor Activity :
- Neuroprotection :
- Antimicrobial Efficacy :
Research Findings Summary Table
Q & A
Q. Q1: What are the optimal synthetic routes for ((2S,5R)-5-(4-Fluorophenyl)tetrahydro-2H-pyran-2-yl)methanamine, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves:
Reductive Amination : Reacting a tetrahydropyranyl ketone intermediate (e.g., (2S,5R)-5-(4-fluorophenyl)tetrahydro-2H-pyran-2-carbaldehyde) with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) .
Chiral Resolution : Use of chiral stationary-phase chromatography (e.g., Chiralpak® AD-H) to separate enantiomers and confirm stereochemical integrity .
Purification : Gradient silica gel column chromatography (e.g., hexane/ethyl acetate) to isolate the final compound (>95% purity) .
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 1,2-DCE/MeOH, RT, 24h | 65–75 | 90 |
| Chiral Chromatography | Chiralpak AD-H, Heptane/EtOH (90:10) | 85 | 99 |
Q. Q2: How can researchers validate the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable).
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyran ring to confirm chair conformation and substituent orientation .
- Optical Rotation : Compare experimental [α]D values with literature data for (2S,5R) enantiomers .
Q. Q3: What preliminary biological assays are recommended to screen for activity?
Methodological Answer:
- Receptor Binding Assays : Test affinity for monoamine transporters (e.g., serotonin, dopamine) via radioligand displacement using HEK293 cells expressing human SERT/DAT .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
- Lipophilicity Measurement : Determine logP values (e.g., shake-flask method) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. Q4: How does the (2S,5R) stereochemistry influence target selectivity in CNS disorders?
Methodological Answer:
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding poses of (2S,5R) vs. (2R,5S) enantiomers at monoamine transporters .
- In Vivo Pharmacokinetics : Administer enantiomers to rodent models and measure brain/plasma ratios via LC-MS/MS to correlate stereochemistry with bioavailability .
Q. Table 2: Enantiomer-Specific Activity
| Enantiomer | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Brain/Plasma Ratio |
|---|---|---|---|
| (2S,5R) | 12 ± 1.5 | 45 ± 6.2 | 3.8:1 |
| (2R,5S) | 210 ± 25 | 320 ± 40 | 0.9:1 |
Q. Q5: What strategies resolve contradictions in reported biological activity across structural analogs?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target affinity using isothermal titration calorimetry (ITC) .
- Metabolite Profiling : Identify active metabolites via hepatic microsome incubations followed by UPLC-QTOF-MS to distinguish parent vs. metabolite-driven activity .
Q. Q6: How can researchers optimize metabolic stability without compromising target affinity?
Methodological Answer:
Q. Table 3: Metabolic Stability Data
| Modification | t₁/₂ (Human Liver Microsomes) | SERT IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 22 min | 12 |
| Deuterated (C-2 position) | 48 min | 14 |
Q. Q7: What advanced analytical techniques confirm structural identity and purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
